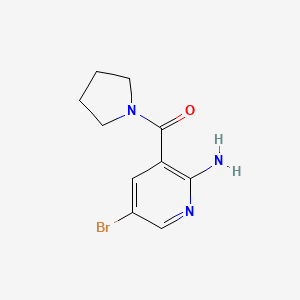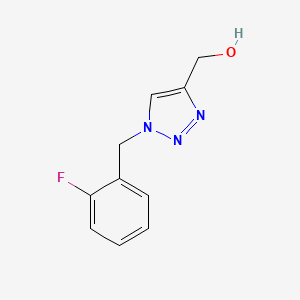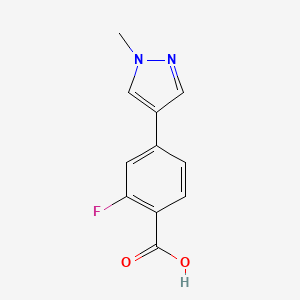![molecular formula C11H10FNO3 B1445061 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid CAS No. 1247859-37-5](/img/structure/B1445061.png)
1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Overview
Description
“1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C11H10FNO3 . It appears as a white to almost white powder or crystal . This compound is a useful research chemical that can be used as a cabozantinib intermediate .
Molecular Structure Analysis
The molecular structure of “1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid” consists of a cyclopropane ring attached to a carboxylic acid group and a carbamoyl group . The carbamoyl group is further linked to a 3-fluorophenyl group .
Physical And Chemical Properties Analysis
“1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid” is a solid at 20 degrees Celsius . It has a melting point range of 173.0 to 177.0 degrees Celsius . The compound is soluble in methanol .
Scientific Research Applications
Pharmaceutical Research: Tyrosine Kinase Inhibitors
This compound serves as a synthetic intermediate in the development of inhibitors targeting c-Met and other tyrosine kinases . These inhibitors are crucial in pharmaceutical research for their potential use in cancer therapy, as they can interfere with the signaling pathways that promote tumor growth and metastasis.
Medicinal Chemistry: Cabozantinib Intermediate
It is used as an intermediate in the synthesis of cabozantinib , a medication approved for the treatment of various types of thyroid and kidney cancers. Cabozantinib works by inhibiting multiple tyrosine kinases, including MET, VEGFR, and AXL, which are involved in tumor growth, angiogenesis, and metastasis.
Chemical Synthesis: Nucleophilic Substitution Reactions
The compound is involved in multi-step nucleophilic substitution reactions, which are fundamental in chemical synthesis for constructing complex molecules . This process is essential for the creation of diverse pharmacologically active compounds.
Toxicology: Safety Profile Assessment
The safety profile of this compound, including its irritant properties, can be assessed in toxicological studies. This information is vital for handling guidelines and risk assessment in both laboratory and industrial settings .
Biological Studies: Cell Proliferation Inhibition
It has been shown that derivatives of this compound can effectively inhibit the proliferation of various cancer cell lines, offering a pathway for the development of new anticancer agents .
Safety and Hazards
properties
IUPAC Name |
1-[(3-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c12-7-2-1-3-8(6-7)13-9(14)11(4-5-11)10(15)16/h1-3,6H,4-5H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWTYNCDRVZJMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1444978.png)









![2-fluoro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-4-carboxamide](/img/structure/B1444996.png)
![1-(Benzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B1444999.png)

